![molecular formula C17H26N4O B1214569 Emedastine CAS No. 87233-61-2](/img/structure/B1214569.png)
Emedastine
Overview
Description
Emedastine is a novel ocular antihistamine that has shown high affinity and potency for the histamine H1-receptor, making it a highly selective antagonist for this receptor. Its superior H1-selectivity over other antihistamines makes it an effective treatment for symptoms of ocular allergic diseases without significant affinity for H2- or H3-receptors (Sharif, Xu, & Yanni, 1994). Additionally, this compound has been tested for its ability to compete for histamine receptor binding, showcasing its high selectivity and potential as a topical ocular anti-histamine for allergic conjunctivitis (Sharif, Su, & Yanni, 1994).
Synthesis Analysis
Details on the synthesis of this compound are not directly provided in the available literature. However, the development and evaluation of this compound for ocular use emphasize its pharmacological efficacy and selective receptor targeting, suggesting a sophisticated synthesis process aimed at achieving high selectivity and affinity for the H1-histamine receptor.
Molecular Structure Analysis
This compound's effectiveness is partially attributed to its molecular structure, which allows for high affinity and selectivity to the H1-receptor. Its molecular structure analysis is critical in understanding its mechanism of action, especially its competitive inhibition of histamine binding to H1-receptors, which is central to its antihistaminic properties.
Chemical Reactions and Properties
This compound's chemical reactions and properties, including its charge transfer complexation reactions with π-acceptors like DDQ, CA, and TCNQ, have been explored for analytical determination. These studies highlight this compound's reactive capabilities and its potential interactions with other substances, which are crucial for its formulation and therapeutic efficacy (Sawsan et al., 2017).
Physical Properties Analysis
The physical properties of this compound, particularly its solubility and stability, play a significant role in its pharmacokinetics and pharmacodynamics. While specific details on these properties are not extensively covered in the provided literature, the high efficacy of this compound in ocular applications implies favorable physical characteristics that facilitate its absorption and interaction at the site of action.
Chemical Properties Analysis
This compound's chemical properties, including its potent and selective H1-receptor antagonism, underscore its role in treating allergic conditions. Its chemical stability, interaction with other chemical entities, and its selective inhibition of histamine-induced reactions are central to its therapeutic profile. The spectrophotometric determination and thermodynamic studies of this compound's charge transfer complexation provide insights into its chemical interactions and the energy dynamics of its reactions, further illustrating its chemical behavior and properties in pharmaceutical applications (Sawsan et al., 2017).
Scientific Research Applications
Antihistaminic and Anti-allergic Properties
Emedastine exhibits potent antihistaminic and anti-allergic properties, making it effective in the treatment of allergic conjunctivitis and rhinitis. Studies have demonstrated its efficacy in inhibiting eosinophil migration, a key process in the allergic response, by targeting CC chemokine-elicited eosinophil migration and showing a significant inhibitory effect on eosinophils stimulated by chemoattractants such as LTB4 or PAF (Saito et al., 2001). Additionally, this compound has been shown to effectively reduce ocular itching and redness in allergic conjunctivitis through its histamine H1 receptor antagonism (Netland et al., 2000).
Mechanism of Action
The mechanism of action of this compound involves selective inhibition of the histamine H1 receptor, without significant effects on adrenergic, dopamine, or serotonin receptors. This selectivity contributes to its effectiveness in treating ocular allergic diseases without cardiovascular adverse effects or significant anticholinergic activity (Sharif et al., 1994).
Pharmacokinetics and Pharmacodynamics
Pharmacokinetic and pharmacodynamic studies of this compound have provided insights into its absorption, distribution, metabolism, and excretion. This compound displays pharmacodynamic properties comparable with cetirizine, qualifying it as a safe and effective compound with H1-receptor antagonist properties. These studies have highlighted the importance of understanding the relationship between this compound's pharmacokinetic profile and its suppressive effect on histamine-induced reactions (Jansen et al., 2000).
Tissue Remodeling in Allergic Diseases
Recent research has explored the potential role of this compound in preventing excess tissue remodeling in allergic skin inflammation, indicating that it may offer therapeutic benefits beyond its antihistaminic effects. This compound's impact on histamine-induced collagen synthesis suggests tissue-specific effects that could be particularly effective for treating fibrosis in the skin compared to the nasal mucosa (Murota & Katayama, 2009).
Safety Profile in Special Populations
Evaluating the safety profile of this compound in special populations, such as pregnant and lactating women, is crucial for its clinical application. Studies assessing this compound levels in maternal serum, cord blood, breast milk, and neonatal serum have contributed to a better understanding of its safety and pharmacokinetics in these populations (Saito et al., 2020).
Mechanism of Action
Target of Action
Emedastine is a selective H1-receptor antagonist . The primary target of this compound is the Histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions.
Mode of Action
This compound works by blocking the action of histamine that causes allergic symptoms. It demonstrates relative selectivity for the H1 histamine receptor . In vivo studies have shown concentration-dependent inhibition of histamine-stimulated vascular permeability in the conjunctiva following topical ocular administration .
Biochemical Pathways
This compound’s action on the H1 receptor leads to a decrease in the symptoms of allergy . By blocking the H1 receptor, this compound inhibits the effects of histamine, a substance in the body that causes allergic symptoms . This results in the relief of symptoms associated with allergic conjunctivitis .
Result of Action
The molecular and cellular effects of this compound’s action result in the relief of signs and symptoms of allergic conjunctivitis . These include redness, itching, and swelling of the eyes . This compound appears to exert negligible effects on adrenergic, dopaminergic, and serotonin receptors .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-ethoxyethyl)-2-(4-methyl-1,4-diazepan-1-yl)benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O/c1-3-22-14-13-21-16-8-5-4-7-15(16)18-17(21)20-10-6-9-19(2)11-12-20/h4-5,7-8H,3,6,9-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUZBQVCBVDWKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1N3CCCN(CC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
87233-62-3 (difumarate), 690625-90-2 (monofumarate salt/solvate) | |
Record name | Emedastine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087233612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7048243 | |
Record name | Emedastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Emedastine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015216 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble (difumarate formulation), 1.44e+00 g/L | |
Record name | Emedastine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01084 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Emedastine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015216 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Emedastine is a relatively selective, histamine H1 antagonist. In vitro examinations of emedastine's affinity for histamine receptors demonstrate relative selectivity for the H1 histamine receptor. In vivo studies have shown concentration-dependent inhibition of histamine-stimulated vascular permeability in the conjunctiva following topical ocular administration. Emedastine appears exert negligible effects on adrenergic, dopaminergic and serotonin receptors. | |
Record name | Emedastine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01084 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
87233-61-2 | |
Record name | Emedastine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87233-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Emedastine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087233612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Emedastine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01084 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Emedastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EMEDASTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J1H7Y9OJV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Emedastine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015216 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.